![molecular formula C7H13NO5 B1527326 {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid CAS No. 1248069-38-6](/img/structure/B1527326.png)
{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid
概要
説明
“{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid” is a chemical compound with the molecular formula C7H13NO5 . It has a molecular weight of 191.18 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid” is derived from its molecular formula, C7H13NO5 . Detailed structural analysis would require more specific information such as NMR, HPLC, LC-MS, UPLC data .Chemical Reactions Analysis
Specific chemical reactions involving “{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid” are not mentioned in the available resources. More detailed information might be found in specialized chemical databases or scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid” are not fully detailed in the available resources. It’s known that the compound has a molecular weight of 191.18 . More specific properties like boiling point, melting point, and solubility would require additional resources .科学的研究の応用
Polymer Science and Functional Monomers
A novel activated derivative of methacrylic acid, 2-[(1-imidazolyl)formyloxy]ethyl methacrylate, was synthesized and homopolymerized. This derivative shows potential for the synthesis of multifunctional polymers due to its ability to undergo exchange reactions with alcohols and amines under mild conditions, highlighting a route for the preparation of new and easily polymerizable functional monomers (Ranucci, Spagnoli, & Ferruti, 1999).
Analytical Chemistry in Pharmaceutical Excipients
Formic acid and its esters, alongside formaldehyde, are identified as trace impurities in pharmaceutical excipients. These impurities can react with drugs, forming degradants. A gas chromatography/mass spectrometry (GC/MS) method was developed for the rapid screening of these substances in pharmaceutical excipients, demonstrating the importance of detecting such impurities to ensure stable drug formulations (del Barrio, Hu, Zhou, & Cauchon, 2006).
Catalysis and Organic Synthesis
The rhodium-catalyzed ortho-benzoxylation of the sp(2) C-H bond by carboxylic acids, which tolerates various functional groups, is another application. This method provides benzoxylated products in moderate to good yields without the need for an external oxidant, showcasing a versatile approach in organic synthesis (Ye, Wang, Luo, Zhang, & Cheng, 2009).
Materials Science for Electronic Applications
2-Ethylhexyl, 2-hexyldecyl, and 2-[2-(2-methoxyethoxy)ethoxy]ethyl phosphonic acids were synthesized and used to functionalize CdSe and HfO2 nanocrystals. This study demonstrates the potential of using branched phosphonic acids for post-synthetic surface functionalization of nanocrystals, leading to applications in memristors and flexible electronics due to the improved colloidal stability and compact ligand shell offered by these acids (De Roo, Zhou, Wang, Deblock, Crosby, Owen, & Nonnenmann, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(2-methoxyethoxy)ethylamino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5/c1-12-4-5-13-3-2-8-6(9)7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPMDAMWFPANIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



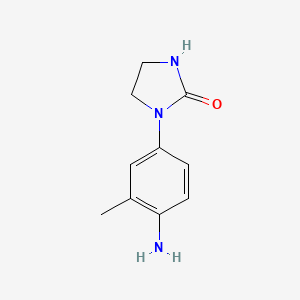
![N-[(2-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B1527247.png)
![4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B1527248.png)
![4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide](/img/structure/B1527249.png)
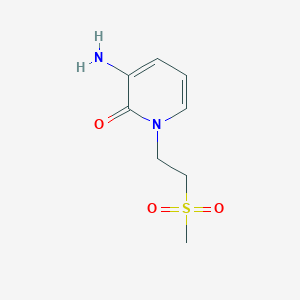
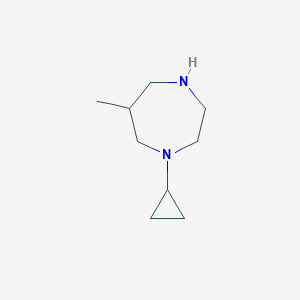
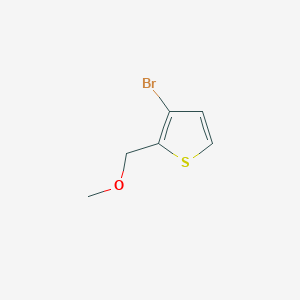
![6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B1527258.png)
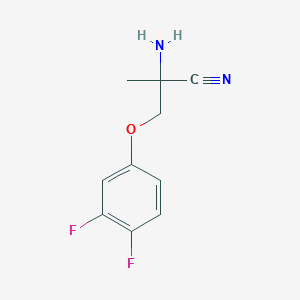
![{4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1527260.png)
![[2-(Furan-2-ylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527262.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one](/img/structure/B1527263.png)
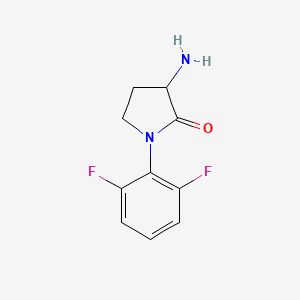
![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B1527266.png)